N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide
Description
This compound features a bicyclic 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core substituted at position 5 with a 2-phenylthiazole-4-carbonyl group and at position 2 with a cyclobutanecarboxamide moiety. Its molecular complexity arises from the fusion of thiazole and pyridine rings, which is further modified by aromatic and carboxamide substituents.
Properties
IUPAC Name |
N-[5-(2-phenyl-1,3-thiazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-18(13-7-4-8-13)24-21-23-15-9-10-25(11-17(15)29-21)20(27)16-12-28-19(22-16)14-5-2-1-3-6-14/h1-3,5-6,12-13H,4,7-11H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBQYPXLTCDKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new treatments for various diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring is known to bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related molecules (Table 1):
Key Observations :
Physicochemical and Spectroscopic Properties
- NMR Profiling : Comparative NMR studies (as in) reveal that substituents alter chemical shifts in regions corresponding to the bicyclic core (e.g., positions 29–36 and 39–44). For example, the phenylthiazole group in the target compound would induce upfield/downfield shifts distinct from the isoxazole analog.
- Thermodynamic Stability : The cyclobutanecarboxamide moiety likely enhances rigidity and metabolic stability compared to linear alkyl chains in simpler carboxamides.
Biological Activity
N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit various degrees of antimicrobial activity. For instance, a study evaluating similar thiazole compounds demonstrated modest antibacterial effects against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 32 μg/mL .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| C4 | E. faecalis | 32 |
| C8 | S. saprophyticus | 2 |
| C3 | S. aureus | Not specified |
Anticancer Activity
Thiazole derivatives have also shown promising anticancer properties. A derivative closely related to our compound was found to inhibit the interaction between TRBP and Dicer proteins in hepatocellular carcinoma cells with an IC50 value of 0.66 nM . This suggests that the thiazole moiety may play a critical role in targeting cancer pathways.
Table 2: Anticancer Activity Evaluation
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| CIB-L43 | Hepatocellular carcinoma | 0.66 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as non-competitive inhibitors against key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
- Interference with Protein Interactions : The ability to disrupt protein-protein interactions is crucial for its anticancer activity, particularly in targeting RNA-binding proteins .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Study on Antimicrobial Properties : A qualitative screening revealed that certain thiazoles exhibited significant antibacterial properties against gram-positive bacteria while showing reduced efficacy against gram-negative strains .
- Antitumor Activity Investigation : The design and synthesis of phenylthiazole derivatives demonstrated enhanced binding affinity to TRBP, indicating potential as therapeutic agents in cancer treatment .
- Molecular Docking Studies : Molecular docking studies indicated that these compounds could effectively bind to target enzymes involved in fungal infections, suggesting their potential use as antifungal agents .
Q & A
Q. What are the common synthetic routes for synthesizing N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide?
The synthesis typically involves multi-step coupling reactions. A key intermediate is the thiazolo[5,4-c]pyridine core, which is functionalized via acylation and amidation. For example, the cyclobutanecarboxamide group can be introduced by reacting a cyclobutanecarboxylic acid derivative with the amine-functionalized thiazolo-pyridine intermediate. Bases such as diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine are critical for activating carboxyl groups and facilitating coupling . Ethyl 2-bromoacetoacetate is often used to form thiazole rings, followed by hydrolysis and amidation with amines . Protective group strategies (e.g., alkoxycarbonyl) may be employed to prevent side reactions during intermediate formation .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are standard for confirming molecular weight and structural assignments. For crystalline samples, X-ray diffraction using SHELXL refinement (SHELX suite) provides unambiguous confirmation of stereochemistry and bond connectivity . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment, with thresholds >95% for biological testing.
Q. What are the key intermediates in the synthesis of this compound?
Critical intermediates include:
- Intermediate A : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (precursor for thiazole ring formation) .
- Intermediate B : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (used for amide coupling) .
- Intermediate C : N-(5-Chloropyridin-2-yl) ethanediamide ethyl ester (activated for nucleophilic substitution) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of cyclobutanecarboxamide with the thiazolo[5,4-c]pyridine core?
Coupling efficiency depends on reagent selection and reaction conditions:
- Activation Reagents : Use carbodiimides (EDC or DCC) with hydroxybenzotriazole (HOBt) to minimize racemization.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Base Selection : Strong bases like DBU or potassium carbonate improve deprotonation of the amine group, accelerating nucleophilic attack on the activated carbonyl .
- Temperature Control : Reactions performed at 0–4°C reduce side reactions, while room temperature is suitable for prolonged stirring (12–24 hours).
Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models?
- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies (AutoDock Vina, Schrödinger Suite) to validate target engagement .
- Statistical Rigor : Apply Student’s t-test or ANOVA with Bonferroni correction to assess significance (p ≤ 0.05) across replicates .
- Model-Specific Adjustments : Account for membrane permeability differences (e.g., use of PAMPA assays) or metabolic stability in cell-based vs. cell-free systems .
Q. What computational methods are effective in predicting the binding affinity of this compound to target proteins?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns trajectories, focusing on binding pocket stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in the active site to predict resistance profiles.
- Pharmacophore Modeling : Align structural features (e.g., hydrogen bond donors, aromatic rings) with known inhibitors using tools like LigandScout .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy?
- Concentration Range : Test 8–10 concentrations in triplicate, spanning IC50 estimates from preliminary assays (e.g., 0.1 nM–100 μM).
- Controls : Include a positive control (e.g., staurosporine for kinase inhibition) and vehicle control (DMSO ≤ 0.1%).
- Endpoint Selection : Use luminescence/fluorescence readouts (e.g., ATP levels for cytotoxicity) normalized to cell viability (MTT assay) .
Q. What analytical techniques are suitable for detecting degradation products or metabolites?
- LC-MS/MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity.
- Stability Studies : Incubate the compound in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation over 24–72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
